

Isomeric Effects on the Properties of Dimethylbenzoyl Benzoic Acids: A Comparative Guide

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Compound of Interest

Compound Name: 2-(3,4-Dimethylbenzoyl)benzoic Acid

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This guide provides a comparative analysis of the isomeric effects of the dimethylbenzoyl group on the properties of benzoic acid. Due to the limited availability of direct experimental data for all isomers of dimethylbenzoyl)benzoic acid, this document compiles available information and draws comparisons with structurally related compounds to elucidate potential structure-property relationships. The information is intended to support research and development in medicinal chemistry and materials science.

Physicochemical Properties

The position of the two methyl groups on the benzoyl ring is expected to influence the physicochemical properties of dimethylbenzoyl)benzoic acids. These properties, including melting point, boiling point, and acidity (pKa), are critical for predicting the behavior of these compounds in various systems.

Table 1: Comparison of Physicochemical Properties of Dimethylbenzoyl)benzoic Acid Isomers

| Property | 2-(2,4-Dimethylbenzoyl)benzoic Acid | 2-(2,5-Dimethylbenzoyl)benzoic Acid | 2-(3,4-Dimethylbenzoyl)benzoic Acid | 2-(3,5-Dimethylbenzoyl)benzoic Acid |
|---------------------------|--|--|--|--|
| CAS Number | 2346-63-6[1] | 60288-22-4 | 2159-42-4[2] | 149817-31-2[3] |
| Molecular Formula | C ₁₆ H ₁₄ O ₃ [1] | C ₁₆ H ₁₄ O ₃ | C ₁₆ H ₁₄ O ₃ [2] | C ₁₆ H ₁₄ O ₃ |
| Molecular Weight | 254.28 g/mol [1] | 254.28 g/mol | 254.28 g/mol [2] | 254.28 g/mol |
| Melting Point | N/A[4] | 131-135 °C | N/A | N/A |
| Boiling Point (Predicted) | 446.5 °C at 760 mmHg[4] | 442.9 °C at 760 mmHg[5][6] | N/A | N/A |
| pKa (Predicted) | N/A | N/A | N/A | N/A |
| XLogP3 (Computed) | 3.5[1] | 3.5 | 3.5 | N/A |

Note: "N/A" indicates that the data was not available in the searched sources. Much of the available data is computed and has not been experimentally verified.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. While a complete set of experimental spectra for each isomer is not readily available, predicted data and data from structurally similar compounds can provide valuable insights.

Table 2: Spectroscopic Data Summary

| Isomer | ¹ H NMR | ¹³ C NMR | IR Spectroscopy | Mass Spectrometry |
|--------------------------------------|---|---|---|---------------------------|
| 2-(2,4-Dimethylbenzoyl) benzoic Acid | Predicted data available. | Predicted data available. | Key stretches expected: O-H (2500-3300 cm ⁻¹), C=O (acid, 1680-1710 cm ⁻¹), C=O (ketone, 1650-1680 cm ⁻¹), C=C (aromatic, 1580-1620 cm ⁻¹). | Predicted data available. |
| 2-(2,5-Dimethylbenzoyl) benzoic Acid | Predicted data available. [5] | Predicted data available. [5] | Key stretches expected: O-H (2500-3300 cm ⁻¹), C=O (acid, 1680-1710 cm ⁻¹), C=O (ketone, 1650-1680 cm ⁻¹), C=C (aromatic, 1580-1620 cm ⁻¹). | Predicted data available. |
| 2-(3,4-Dimethylbenzoyl) benzoic Acid | Predicted data available. | Predicted data available. | Key stretches expected: O-H (2500-3300 cm ⁻¹), C=O (acid, 1680-1710 cm ⁻¹), C=O (ketone, 1650-1680 cm ⁻¹), C=C (aromatic, 1580-1620 cm ⁻¹). | Predicted data available. |
| 2-(3,5-Dimethylbenzoyl) benzoic Acid | Predicted data available. | Predicted data available. | Key stretches expected: O-H (2500-3300 | Predicted data available. |

cm⁻¹), C=O
(acid, 1680-1710
cm⁻¹), C=O
(ketone, 1650-
1680 cm⁻¹), C=C
(aromatic, 1580-
1620 cm⁻¹).

Biological Activity

Direct comparative studies on the biological activities of dimethylbenzoyl)benzoic acid isomers are limited. However, the broader class of 2-benzoylbenzoic acid derivatives has shown potential as antimicrobial and anti-inflammatory agents. The position of the dimethyl groups is expected to influence this activity.

Antimicrobial Activity

Some derivatives of 2-benzoylbenzoic acid have been investigated for their antimicrobial properties.[7] Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings significantly influence antimicrobial efficacy.[7] For instance, the presence of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance antibacterial activity.[8] While specific data for the dimethylbenzoyl)benzoic acid isomers is scarce, it is plausible that the electronic and steric effects of the dimethyl substitution pattern will modulate their antimicrobial potential.

Anti-inflammatory Activity

Certain 2-benzoylbenzoic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[7] The NF-κB pathway is a critical regulator of inflammation.[7]

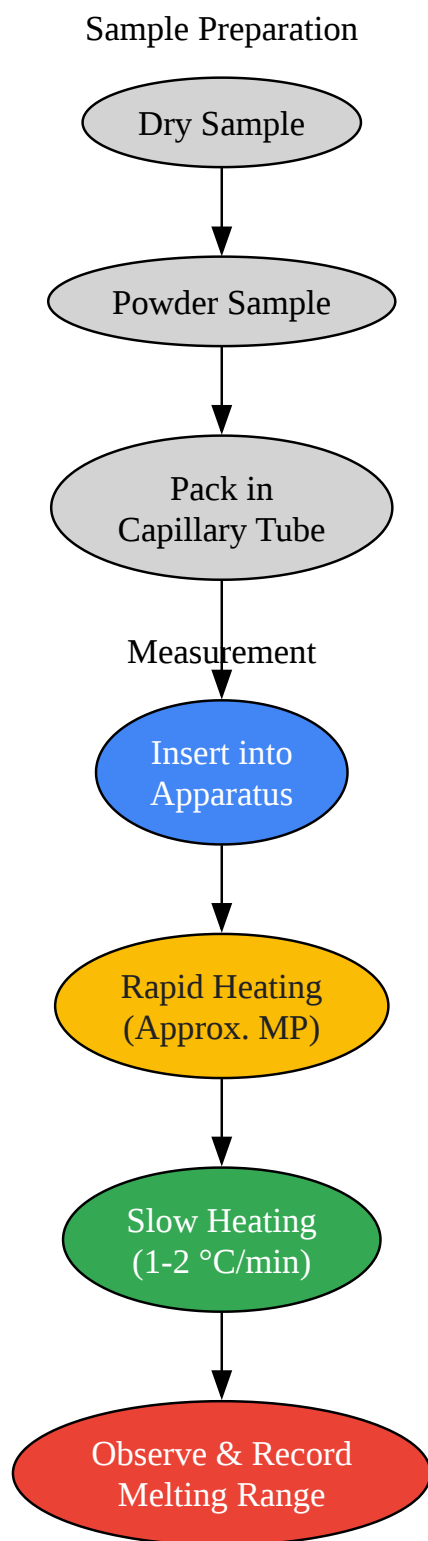
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Inhibitor [label="Dimethylbenzoyl)\nbenzoic acid\n(Proposed)", shape=box, style=dashed,  
fillcolor="#FFFFFF", fontcolor="#202124"];  
  
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NFκB_inactive -> IκB [label="Binds to"]; NFκB_p -> Proteasome [label="Degradation"];  
Proteasome -> IκB [style=invis]; NFκB_inactive -> NFκB_active [label="Release"]; NFκB_active  
-> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; Transcription -  
> Inflammation; Inhibitor -> IKK [style=dashed, label="Inhibits"]; } Proposed inhibition of the NF-  
κB signaling pathway.
```

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful property for identification and purity assessment.



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A small, dry sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is increased rapidly to determine an approximate melting point, then the measurement is repeated with a slow heating rate (1-2 °C per minute) to accurately determine the melting range.

pKa Determination by Potentiometric Titration

The pKa value, a measure of acid strength, can be determined by potentiometric titration. This involves titrating a solution of the acid with a strong base and monitoring the pH.

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fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Record pH vs.\nTitrant Volume",  
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Calculate [label="Calculate pKa\n(pH at half-equiv. point)"];
```

```
// Edges Prepare -> Titrate; Calibrate -> Titrate; Titrate -> Record -> Plot -> Determine ->  
Calculate; } Workflow for pKa determination by potentiometric titration.
```

A solution of the dimethylbenzoyl)benzoic acid isomer is prepared and titrated with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is measured after each addition of the base. A titration curve of pH versus the volume of base added is plotted. The equivalence point is the point of inflection of the curve. The pKa is the pH at half the volume of the equivalence point.^{[9][10][11]}

Antimicrobial Activity Assessment (Broth Microdilution)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

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Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Observe [label="Observe for\nVisible Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC"];

// Edges Prepare_Compound -> Inoculate; Prepare_Inoculum -> Inoculate; Inoculate -> Incubate -> Observe -> Determine_MIC; } Workflow for antimicrobial activity assessment.

Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.^[12]^[13] The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[12]^[13]

Conclusion

The isomeric position of the dimethyl groups on the benzoyl ring of dimethylbenzoyl)benzoic acid is anticipated to have a discernible impact on the molecule's physicochemical properties and biological activities. While a comprehensive experimental dataset is not yet available, this guide consolidates the existing information to provide a foundation for further research. The provided experimental protocols offer standardized methods for the characterization of these and other novel compounds. Further investigation is warranted to fully elucidate the structure-property relationships of these isomers, which may lead to the development of new therapeutic agents and functional materials.

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